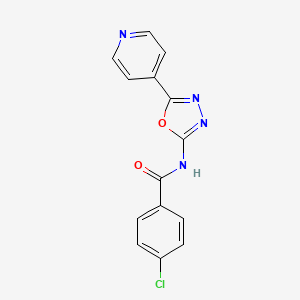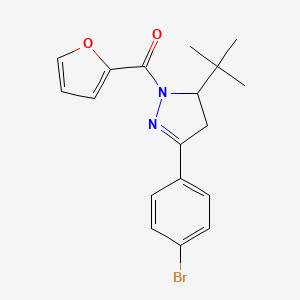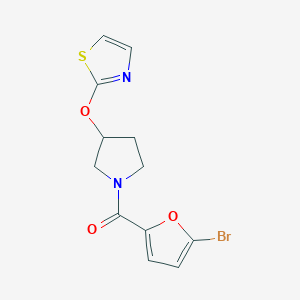![molecular formula C12H9N3S B2364521 2-Phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1249756-97-5](/img/structure/B2364521.png)
2-Phenylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has been explored for its potential antitubercular properties . It is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are structurally similar to 2-Phenylthieno[2,3-d]pyrimidin-4-amine, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate . Another synthetic approach involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of 2-Phenylthieno[2,3-d]pyrimidin-4-amine is characterized by a thieno[2,3-d]pyrimidin-4-amine core with a phenyl group attached . The InChI code for this compound is 1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 2-Phenylthieno[2,3-d]pyrimidin-4-amine is 227.29 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Antitumor Activity
2-Phenylthieno[2,3-d]pyrimidin-4-amine derivatives have been studied for their potential as cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation and transcription, making them promising targets for cancer treatment. Derivatives of this compound have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Antimicrobial and Antifungal Properties
These compounds have also been explored for their antimicrobial and antifungal activities . Novel derivatives have been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Fusarium oxysporum . Some derivatives have demonstrated moderate to good activity, indicating their potential as therapeutic agents against infectious diseases .
Enzyme Inhibition
The heterocyclic structure of 2-Phenylthieno[2,3-d]pyrimidin-4-amine allows it to inhibit a variety of enzymes, including kinases and phosphodiesterases . This inhibition capacity suggests potential therapeutic activity for a range of diseases, given the pivotal role of these enzymes in cellular signaling and metabolism .
Antitubercular Activity
Research has also been conducted on the use of 4-aminopyrrolo[2,3-d]pyrimidine derivatives as antitubercular agents . These studies are crucial, given the global health challenge posed by tuberculosis and the need for new effective treatments .
Material Science Applications
In material science, these compounds can be utilized in the development of novel materials with specific biological activities. Their structural properties may be harnessed to create materials with desired characteristics for various applications .
Chemical Engineering Processes
In chemical engineering, the synthesis and characterization of 2-Phenylthieno[2,3-d]pyrimidin-4-amine derivatives are of interest for developing new chemical processes. These processes may involve the creation of novel compounds with specific functions or the improvement of existing synthetic pathways .
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds inhibit a variety of enzymes such as kinases and phosphodiesterases .
Mode of Action
It is suggested that it interacts with its targets, leading to changes in their function . More research is needed to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It is known that similar compounds can remarkably inhibit the activity of fp-2 , indicating that these compounds may affect pathways involving this enzyme.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that similar compounds have antiviral and antiprotozoal activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
2-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUWVROZMNLFDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthieno[2,3-d]pyrimidin-4-amine | |
CAS RN |
1249756-97-5 |
Source


|
| Record name | 2-phenylthieno[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)


![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)
![2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364457.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2364459.png)

